Aspartic acid
Overview
Description
Aspartic acid, an amino acid discovered in 1956, is a significant component in the human brain, particularly in neurons. It plays a role in various neurological processes, including protein synthesis regulation, myelin production, and neurotransmitter metabolism. Aspartic acid is also involved in Canavan disease and is a key molecule in 1H-NMR spectroscopic studies of the brain .
Synthesis Analysis
Several methods have been developed to synthesize aspartic acid and its derivatives. One approach involves the stereoselective addition of dialkyl malonate to specific esters, yielding aspartic acid with high optical purity when bulkier alkyl groups are used . Enzymatic synthesis using engineered variants of ammonia lyases has also been explored, providing a route to enantiomerically pure N-substituted aspartic acids . Additionally, aspartic acid has been used as an organocatalyst in the synthesis of trans-isoquinolonic acids, demonstrating its versatility in chemical reactions .
Molecular Structure Analysis
The molecular structure of aspartic acid derivatives has been characterized using various analytical techniques, including mass spectrometry, 1H/13C nuclear magnetic resonance, and Fourier transform infrared spectroscopy. These studies have confirmed the structures of novel aspartic-acid-based ampholytic amphiphiles and poly(aspartic acid) derivatives .
Chemical Reactions Analysis
Aspartic acid has been shown to influence the crystal phase, shape, size, and aggregation of calcium carbonate, acting as an organic template in the nucleation and growth of this mineral. The concentration of aspartic acid can mediate the transformation between different crystal forms and affect the morphology of the precipitates . Furthermore, aspartic acid-treated carbon nanotubes have been synthesized, enhancing the dispersion of nanotubes in water-based coolants and potentially improving industrial cooling systems .
Physical and Chemical Properties Analysis
The physicochemical properties of aspartic acid derivatives have been extensively studied. Ampholytic amphiphiles based on aspartic acid exhibit pH-dependent properties, such as varying charges and critical micelle concentration values. These properties are crucial for applications in personal care products and as emulsifying agents . In-depth conformational searches of aspartic acid in both gas phase and solution have provided insights into its stable structures, proton affinity, and basicity, which are in agreement with experimental data . Coordination compounds of aspartic acid have been synthesized and characterized, showing a broad spectrum of antimicrobial activity and varying geometrical structures depending on the pH during synthesis .
Scientific Research Applications
Chemotherapy for Colorectal Cancer : Aspartic acid derivatives, like N-(phosphonacetyl)-L-aspartic acid (PALA), are explored in combination with other agents like 5-fluorouracil and folinic acid for treating advanced colorectal cancer (Abbruzzese & Levin, 1989).
Food Industry (Aspartame) : Aspartame, a widely used sweetener, is a dipeptide composed of aspartic acid and phenylalanine. Its structure, properties, and applications as a food additive are extensively studied (Jovanovski, Cekova, & Bezhovska, 2019).
Industrial and Biochemical Applications : Aspartic acid's industrial utility, global markets, production, and manufacturing challenges are discussed, highlighting its growing importance (Appleton & Rosentrater, 2021).
Starch-Based Hydrogels : Novel hydrogels synthesized from starch and L-aspartic acid demonstrate temperature-responsive swelling, pH sensitivity, and superabsorbency, suggesting applications in delivery systems (Vakili & Rahneshin, 2013).
Calcium Carbonate Crystal Control : Aspartic acid acts as an organic template, influencing the crystal structure, morphology, and aggregation of calcium carbonate, implying applications in material synthesis (Tong et al., 2004).
Production Processes : L-Aspartic acid, utilized as a food additive and raw material in food and pharmaceutical industries, is produced via bioprocesses using Corynebacterium species (Yukawa, Ookino, & Inui, 2010).
Forensic Age Estimation : The aspartic acid racemization method is applied for age estimation in forensic investigations, particularly for bloodstain dating (Arany & Ohtani, 2011).
Biomedical Applications : Novel fullerene aspartic acid and fullerene glutamic acid, synthesized with protected α-amino and α-carboxyl groups, have potential applications in the biomedical field (Zhongjie, 2008).
Electrochemical Sensing : Covalently modified glassy carbon electrodes with aspartic acid are used for the voltammetric differentiation of dopamine and ascorbic acid, indicating applications in analytical chemistry (Zhang & Lin, 2005).
Coolant in Energy Systems : Aspartic acid-treated multi-walled carbon nanotubes enhance the thermal and hydrodynamic properties of water coolants in energy systems (Shanbedi et al., 2015).
Safety And Hazards
Future Directions
Aspartic acid production and use have been growing in recent years . It has wide application in the food, beverage, pharmaceutical, cosmetic, and agricultural industries . The global aspartic acid market is projected to reach $101 million with a market demand of 60.6 kilotons by 2022 representing a compound annual growth rate of 5.6% .
properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
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Record name | L-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
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Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
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Mechanism of Action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |
Record name | Aspartic acid | |
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Product Name |
Aspartic Acid | |
Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS RN |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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Record name | L-Aspartic acid, homopolymer | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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Record name | L-aspartic acid | |
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Record name | ASPARTIC ACID | |
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Record name | (L)-ASPARTIC ACID | |
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Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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